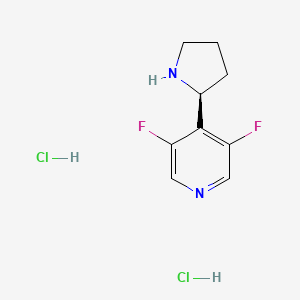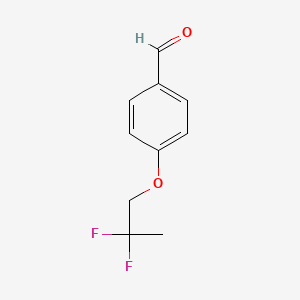![molecular formula C10H17NO2 B14034430 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one CAS No. 374795-02-5](/img/structure/B14034430.png)
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-oxa-8-azaspiro[45]decan-1-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one can be achieved through a three-component condensation reaction. This involves the reaction of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one
- 3,8-dimethyl-4-(phenylsulfanyl)-1-oxa-8-azaspiro[4.5]decan-2-one
Uniqueness
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
374795-02-5 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-9(2)7-10(8(12)13-9)3-5-11-6-4-10/h11H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZVSFTTOJFPVUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCNCC2)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)


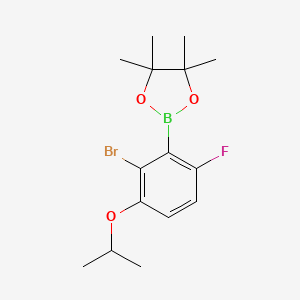
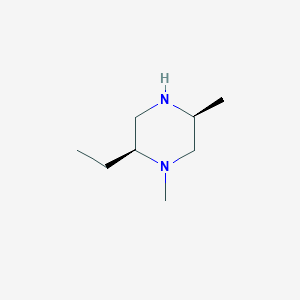

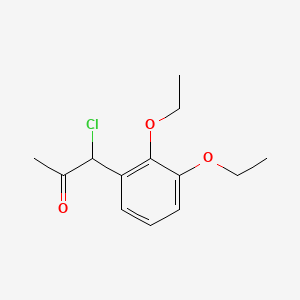

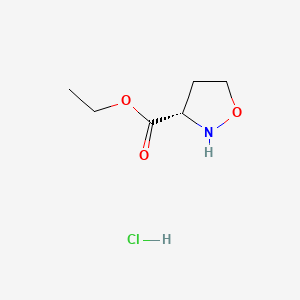
![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
